molecular formula C8H8N2OS2 B14405547 2-[(Thiophen-2-yl)methyl]-4H-1,3,4-thiadiazin-5(6H)-one CAS No. 88020-05-7

2-[(Thiophen-2-yl)methyl]-4H-1,3,4-thiadiazin-5(6H)-one

Cat. No.: B14405547
CAS No.: 88020-05-7
M. Wt: 212.3 g/mol
InChI Key: LNZFWXCPJHAPCC-UHFFFAOYSA-N
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Description

2-[(Thiophen-2-yl)methyl]-4H-1,3,4-thiadiazin-5(6H)-one is a heterocyclic compound that features a thiophene ring fused with a thiadiazine ring

Preparation Methods

The synthesis of 2-[(Thiophen-2-yl)methyl]-4H-1,3,4-thiadiazin-5(6H)-one typically involves the cyclization of appropriate thiophene derivatives with thiadiazine precursors. One common method includes the reaction of thiophene-2-carboxaldehyde with thiosemicarbazide under acidic conditions to form the intermediate, which is then cyclized to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-[(Thiophen-2-yl)methyl]-4H-1,3,4-thiadiazin-5(6H)-one undergoes various chemical reactions, including:

Scientific Research Applications

2-[(Thiophen-2-yl)methyl]-4H-1,3,4-thiadiazin-5(6H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.

    Medicine: Due to its potential anti-inflammatory and anticancer properties, it is being investigated for therapeutic applications.

    Industry: It is used in the development of organic semiconductors and corrosion inhibitors

Mechanism of Action

The mechanism of action of 2-[(Thiophen-2-yl)methyl]-4H-1,3,4-thiadiazin-5(6H)-one involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell death. In anticancer applications, it may inhibit specific kinases or enzymes involved in cell proliferation, thereby inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 2-[(Thiophen-2-yl)methyl]-4H-1,3,4-thiadiazin-5(6H)-one include other thiophene derivatives such as:

Properties

CAS No.

88020-05-7

Molecular Formula

C8H8N2OS2

Molecular Weight

212.3 g/mol

IUPAC Name

2-(thiophen-2-ylmethyl)-4H-1,3,4-thiadiazin-5-one

InChI

InChI=1S/C8H8N2OS2/c11-7-5-13-8(10-9-7)4-6-2-1-3-12-6/h1-3H,4-5H2,(H,9,11)

InChI Key

LNZFWXCPJHAPCC-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NN=C(S1)CC2=CC=CS2

Origin of Product

United States

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